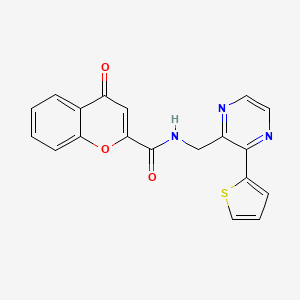

4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S/c23-14-10-16(25-15-5-2-1-4-12(14)15)19(24)22-11-13-18(21-8-7-20-13)17-6-3-9-26-17/h1-10H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMWTHCJYMNDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the pyrazine and thiophene moieties through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiophene and pyrazine moieties into the chromene framework. The general synthetic route includes:

- Formation of the chromene core : Starting from appropriate phenolic compounds, the chromene structure is formed through cyclization reactions.

- Introduction of substituents : The thiophene and pyrazine groups are introduced via nucleophilic substitution or coupling reactions.

- Final modifications : Carboxamide functionalities are added to enhance solubility and biological activity.

The compound's molecular formula is , with a molecular weight of approximately 403.5 g/mol. Its structure can be represented in various formats such as SMILES and InChI, facilitating computational modeling and analysis.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of chromene derivatives. For instance, compounds similar to 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Chromenes are known for their anticancer potential. The introduction of specific substituents can enhance the selectivity and potency against cancer cell lines. For example, derivatives with thiophene groups have been linked to apoptosis in cancer cells, suggesting a mechanism of action that warrants further investigation .

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases. The structure-function relationship in these compounds often correlates with their ability to inhibit pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A study published in ACS Publications examined a series of thiophene-derived compounds, including those related to This compound . The results indicated significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on chromene derivatives, researchers evaluated the cytotoxic effects on various cancer cell lines. The results showed that certain modifications led to enhanced apoptosis rates in breast cancer cells, indicating potential for development into therapeutic agents .

Mechanism of Action

The mechanism of action of 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide with structurally related compounds, focusing on substituent effects, synthetic routes, and inferred properties.

Table 1: Structural and Functional Comparison

Key Comparisons

Chromene Carboxamide Derivatives The target compound shares the chromene-2-carboxamide core with 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide . N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide positions the carboxamide at C3 instead of C2, reducing conjugation with the chromene ketone. The 4-methoxyphenethyl group likely increases lipophilicity, contrasting with the target’s heteroaromatic substituent.

Pyrazine/Thiophene Hybrids

- The thiophene-pyrazine moiety in the target compound resembles 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine , which features a thiophene-linked pyrimidine. Pyrazine’s nitrogen-rich structure (vs. pyrimidine) may alter solubility and hydrogen-bonding capacity.

Synthetic Approaches Microwave-assisted synthesis is noted for chromene derivatives (e.g., 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one) , suggesting that similar methods could optimize the target compound’s yield.

Biological Implications While the target compound lacks explicit activity data, analogs like the pyrido-pyrimidinone derivatives in demonstrate kinase inhibition via heteroaromatic stacking and polar interactions . The thiophene-pyrazine group in the target may mimic these interactions.

Biological Activity

The compound 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Molecular Formula

- Molecular Formula : C₁₃H₁₃N₅O₂S

- Molecular Weight : 303.34 g/mol

Structural Features

The compound features a chromene core, which is known for its pharmacological properties, along with a pyrazine and thiophene moiety that enhance its biological activity. The presence of these functional groups contributes to its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, compounds with similar structures exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases .

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes associated with inflammatory processes:

- Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to reduced inflammation and pain.

- Lipoxygenases (LOX) : Compounds similar to this compound have been reported to inhibit LOX pathways, which are implicated in various inflammatory conditions .

Cytotoxicity

In vitro studies have indicated that certain derivatives possess cytotoxic effects against cancer cell lines, including breast cancer (MCF-7). The cytotoxicity was evaluated using standard assays, revealing a dose-dependent response .

The biological activity of this compound can be attributed to:

- Molecular Docking Studies : These studies suggest that the compound can form hydrogen bonds with target proteins, enhancing its binding affinity and biological efficacy.

- Synergistic Effects : Some derivatives have exhibited synergistic effects when combined with conventional antibiotics, suggesting potential applications in overcoming antibiotic resistance .

Study on Antimicrobial Properties

A study published in the ACS Omega journal assessed multiple derivatives for their antimicrobial activities. Among them, one derivative demonstrated significant activity with an MIC value lower than that of standard antibiotics like Ciprofloxacin and Ketoconazole .

Evaluation of Antioxidant Activity

Research conducted on related chromene derivatives highlighted their capacity to act as antioxidants through various mechanisms, including radical scavenging and metal ion chelation .

Q & A

Basic: What are the typical synthetic routes for 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide?

The synthesis involves multi-step sequences, often starting with the preparation of the chromene-2-carboxylic acid core and subsequent coupling to the pyrazine-thiophene moiety. Key steps include:

- Chromene formation : Cyclization of substituted salicylaldehydes with active methylene compounds (e.g., malononitrile) under acidic conditions .

- Carboxamide coupling : Activation of the chromene-2-carboxylic acid using reagents like EDCI/HOBt in anhydrous DMF, followed by reaction with (3-(thiophen-2-yl)pyrazin-2-yl)methylamine. Purification via silica gel chromatography (EtOAc/hexane) or recrystallization is critical .

- Thiophene-pyrazine synthesis : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophene group onto the pyrazine ring .

Advanced: How can coupling efficiency between chromene-2-carboxylic acid and pyrazine-methylamine be optimized?

Methodological considerations include:

- Activation reagents : EDCI/HOBt or DCC/DMAP systems improve coupling yields by reducing racemization .

- Solvent and temperature : Anhydrous DMF at 60°C enhances reactivity while minimizing side reactions .

- Monitoring : TLC (PE/EtOAc 1:1) or LC-MS tracks reaction progress. Post-reaction quenching with water precipitates crude product for purification .

- Yield challenges : Competing esterification or unreacted starting materials may require iterative column chromatography (e.g., 23% EtOAc in PE) .

Basic: What spectroscopic methods are effective for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry of the thiophene-pyrazine and chromene moieties. Aromatic protons in the chromene ring typically appear at δ 6.8–8.2 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNOS: 376.0753) .

- X-ray crystallography : SHELX-refined structures resolve ambiguities in stereochemistry and hydrogen bonding .

Advanced: How can conflicting NMR data between synthetic batches be resolved?

- 2D NMR : COSY and HSQC identify coupling patterns and C-H correlations to distinguish regioisomers .

- Dynamic effects : Check for tautomerism in the pyrazine ring (e.g., thiophene orientation) using variable-temperature NMR .

- Computational validation : Compare experimental H shifts with DFT-calculated values (e.g., Gaussian 09) .

Advanced: What in vitro assays evaluate the biological activity of this compound?

- Kinase inhibition : Screen against c-Met, VEGFR2, or EGFR using fluorescence polarization assays (IC determination) .

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with streptomycin as a control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., U-87 MG) to assess IC values and selectivity indices .

Basic: What purification techniques are recommended for this compound?

- Chromatography : Silica gel columns with gradient elution (e.g., 25% EtOAc in PE) resolve polar byproducts .

- Recrystallization : Use acetone/water or DCM/hexane mixtures for high-purity crystals suitable for X-ray analysis .

- HPLC : Reverse-phase C18 columns (MeCN/HO + 0.1% TFA) remove trace impurities .

Advanced: How to design a structure-activity relationship (SAR) study focusing on the thiophene and pyrazine moieties?

- Analog synthesis : Replace thiophene with furan or pyridine; modify pyrazine substituents (e.g., Cl, OMe) .

- Biological testing : Correlate substituent electronic effects (Hammett σ values) with kinase inhibition potency .

- Computational modeling : Docking studies (AutoDock Vina) predict binding interactions with c-Met’s ATP pocket .

Advanced: What computational methods predict the compound’s binding mode to target proteins?

- Molecular docking : Use Schrödinger Suite or MOE to simulate binding poses in c-Met’s active site .

- MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-protein complexes .

- QM/MM : Hybrid quantum mechanics/molecular mechanics optimizes hydrogen-bonding networks with key residues (e.g., Met1160) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.